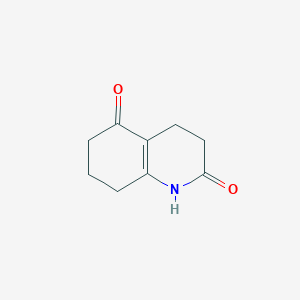

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRFNTVMEIIKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC(=O)N2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198591 | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5057-12-5 | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5057-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802Y8T7U1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

The process proceeds through four mechanistically distinct steps:

-

Knoevenagel Condensation : 4-Hydroxy-6-methyl-2H-pyran-2-one reacts with an aromatic aldehyde in acetic acid (HOAc) to form an α,β-unsaturated intermediate.

-

Michael Addition : The enaminone undergoes nucleophilic attack on the α,β-unsaturated intermediate, generating a tetrahedral adduct.

-

Intramolecular Cyclization : The adduct cyclizes to form a bicyclic intermediate.

-

Ring-Opening and Tautomerization : The bicyclic intermediate undergoes ring-opening and tautomerization to yield the final quinoline-dione product.

Optimized Reaction Conditions

Key parameters for maximizing yield and diastereoselectivity include:

Under these conditions, the reaction achieves up to 90:10 diastereoselectivity and yields ranging from 74% to 87% depending on substituents.

The flexibility of this method allows for extensive structural diversification. Below is a summary of key substrates and their performance:

Aromatic Aldehydes

Electron-rich and electron-deficient aldehydes are tolerated:

| Aldehyde Substituent | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|

| 2,3-Dimethoxyphenyl | 78 | 90:10 |

| 4-Chlorophenyl | 82 | 88:12 |

| 2,3-Dichlorophenyl | 87 | 92:8 |

| 4-Bromophenyl | 85 | 89:11 |

Bulkier ortho-substituted aldehydes (e.g., 2,3-dimethoxy) enhance diastereoselectivity due to steric steering during cyclization.

Enaminone Variants

Both electron-donating and withdrawing groups on the N-aryl moiety are compatible:

| Enaminone Substituent | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|

| 4-Methoxyphenyl | 76 | 86:14 |

| 4-Bromophenyl | 81 | 90:10 |

| Phenyl | 78 | 90:10 |

Experimental Protocol and Characterization

Typical Synthesis of this compound Derivatives

-

Reagents :

-

5,5-Dimethyl-3-(phenylamino)cyclohex-2-enone (1.0 mmol)

-

Aromatic aldehyde (1.2 mmol)

-

4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)

-

Acetic acid (1.5 mL)

-

-

Procedure :

Characterization Data

-

Melting Point : 226–227°C (for 2,3-dichlorophenyl derivative).

-

1H NMR (CDCl3) : Key signals include δ 7.40–7.34 (m, ArH), 5.92 (s, CH), 2.34–2.26 (m, CH2).

Advantages and Limitations

Benefits

Analyse Chemischer Reaktionen

Types of Reactions

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 165.19 g/mol

- CAS Number : 5057-12-5

The compound features a tetrahydroquinoline core that allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione serves as an essential precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows researchers to create a library of derivatives with tailored properties for specific applications.

Key Reactions :

- Oxidation : Produces quinoline derivatives.

- Reduction : Yields tetrahydroquinoline diols.

- Substitution : Facilitates the formation of various substituted tetrahydroquinoline derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities including antimicrobial and anticancer properties. Studies have focused on its interaction with cellular targets and pathways.

Case Study: Anticancer Activity

A study evaluated various derivatives of tetrahydroquinoline compounds for their antiproliferative effects on cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The results demonstrated that certain derivatives significantly inhibited cell growth by modulating specific signaling pathways involved in cell proliferation .

Medicine

The compound is being explored as a lead compound in drug discovery for various therapeutic targets. Its structural features allow it to interact with biological molecules effectively.

Potential Therapeutic Applications :

- Neurodegenerative Diseases : Research indicates that derivatives may serve as dual-target inhibitors for Alzheimer’s disease by inhibiting acetylcholinesterase and monoamine oxidase activities .

- Antimicrobial Agents : The compound has shown promise in studies aimed at developing new antibiotics due to its ability to disrupt bacterial growth mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates diverse chemical transformations |

| Biology | Anticancer and antimicrobial research | Significant inhibition of cancer cell growth |

| Medicine | Drug discovery for neurodegenerative diseases | Potential dual-target inhibitors for Alzheimer’s disease |

Wirkmechanismus

The mechanism of action of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Saturation Levels : The tetrahydro derivative (3,4,7,8-saturated) exhibits higher synthetic yields (75–87%) compared to the dihydro analog (7,8-saturated, 24–60%), likely due to reduced ring strain .

- Substituent Effects : Bulky substituents (e.g., o-chlorophenyl) enhance diastereoselectivity in tetrahydro derivatives , while electron-withdrawing groups (e.g., 4-bromophenyl) improve antimicrobial activity .

- Synthetic Efficiency : Ionic liquids (e.g., [BMIM]BF₄) enable cleaner synthesis of tetrahydro derivatives with yields up to 87% , outperforming conventional solvents.

Physicochemical Properties

Key Observations :

Key Observations :

- Antimicrobial Potency: Tetrahydro derivatives with halogen substituents (e.g., 4-bromophenyl) outperform non-halogenated analogs .

- Analgesic Specificity : The chlorophenyl-methoxyphenyl derivative exhibits COX-2 selectivity, reducing gastrointestinal toxicity risks .

Biologische Aktivität

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione (CAS No. 5057-12-5) is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the quinoline family and has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its bioactive properties.

This compound is characterized by its unique structure that includes a tetrahydroquinoline core with two carbonyl groups. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones of up to 15 mm were observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Similar results were noted with inhibition zones reaching 12 mm at the same concentration.

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of caspase-dependent apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | ROS generation leading to oxidative stress |

The mechanism behind its anticancer activity appears to involve the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegeneration:

- In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death by approximately 30%.

- Mechanism : This effect is believed to be mediated through the activation of the Nrf2 pathway which enhances the cellular antioxidant response.

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.

- Receptor Modulation : It may act on certain receptors affecting signaling pathways related to cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of tetrahydroquinoline compounds. The study highlighted that modifications at specific positions significantly enhanced antibacterial activity against resistant strains . -

Anticancer Mechanism Investigation :

Research conducted by Pharmaceutical Research demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. The study provided insights into structure-activity relationships and suggested further optimization for improved efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via acid-catalyzed condensation of aldehydes, anilines, and β-keto esters. A reflux system using hydrochloric acid (1 mL) and acetic acid (3 mL) for 3–5 hours is common, with TLC monitoring for reaction completion. Post-reaction, the product is precipitated in water, filtered, and recrystallized from ethanol to improve purity .

- Optimization Factors : Adjusting molar ratios, reaction time, and acid catalyst concentration can enhance yield. For example, prolonged reflux (up to 5 hours) may improve cyclization efficiency .

Q. How can researchers confirm the structural identity of this compound using analytical techniques?

- Characterization Methods :

- Spectral Data : IR and NMR (¹H/¹³C) confirm ketone and amine functional groups. For instance, the InChI key

GPSCNDMKHPUQRW-UHFFFAOYSA-N(CAS 36833-16-6) provides a reference for spectral matching . - Elemental Analysis : Verify molecular formula (C₉H₉NO₂) and purity .

- Chromatography : HPLC or GC-MS can assess purity, with retention times compared to standards .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Hazards : Harmful via inhalation, skin contact, or ingestion. Causes skin/eye irritation and potential organ toxicity .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Store in sealed containers at 2–8°C, away from oxidizers . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups to the tetrahydroquinoline core to modulate bioactivity?

- Functionalization Approaches :

- Halogenation : React with sulfuryl chloride or bromine to generate 3-chloro or 3-bromo derivatives, enabling further nucleophilic substitution (e.g., azide introduction via NaN₃) .

- Oxidation/Reduction : Use KMnO₄/CrO₃ for ketone oxidation or NaBH₄/LiAlH₄ for ketone-to-alcohol reduction .

- Case Study : 1-(4-Fluorophenyl)-4-(thiophen-3-yl)-tetrahydroquinoline-dione derivatives were synthesized via aryl substitution, showing enhanced antimicrobial activity .

Q. How do structural modifications influence the compound’s stability under varying pH and temperature conditions?

- Stability Profiling :

- pH Sensitivity : The diketone moiety is prone to hydrolysis under strongly acidic/basic conditions. Stability studies in buffers (pH 3–10) at 25–60°C can identify degradation pathways .

- Thermal Analysis : DSC/TGA reveals decomposition temperatures (e.g., melting points >200°C for related derivatives) .

Q. What contradictory findings exist in the literature regarding this compound’s biological activity, and how can they be resolved?

- Data Gaps : While some studies report antibacterial/anticancer potential in quinoline-diones , others note limited activity in unmodified analogs.

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-3) and test against bacterial/cancer cell lines .

- Mechanistic Studies : Use fluorescence assays to evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Scale-Up Solutions :

- Catalyst Optimization : Replace homogeneous acids (e.g., HCl) with recyclable solid acids (e.g., Amberlyst-15) to reduce waste .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- In Silico Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.